N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide
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Overview
Description
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide is a complex organic compound featuring an indole core, a benzenesulfonamide group, and a chlorodifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Chlorodifluoromethoxy Group: This step involves the reaction of the indole derivative with chlorodifluoromethane in the presence of a base such as potassium carbonate.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the indole derivative with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives or reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, the compound’s indole core is significant due to its presence in many bioactive molecules. It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicine, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, modulating their activity. The chlorodifluoromethoxy group may enhance the compound’s binding affinity and specificity, while the benzenesulfonamide group can improve its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
2-Methylindole: A simpler indole derivative used in various chemical syntheses.
Benzenesulfonamide: A simpler sulfonamide compound used in medicinal chemistry.
Uniqueness
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide is unique due to its combination of an indole core, a chlorodifluoromethoxy group, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler indole or sulfonamide derivatives.
Properties
Molecular Formula |
C21H23ClF2N2O3S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H23ClF2N2O3S/c1-12-5-8-20(14(3)13(12)2)30(27,28)25-10-9-17-15(4)26-19-7-6-16(11-18(17)19)29-21(22,23)24/h5-8,11,25-26H,9-10H2,1-4H3 |
InChI Key |
VLOGATPTXBAMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)C)C |
Origin of Product |
United States |
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